molecular formula C16H14N4O2S B2499467 2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)thio)-1-(3-methoxyphenyl)ethanone CAS No. 1351631-92-9

2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)thio)-1-(3-methoxyphenyl)ethanone

Cat. No.: B2499467
CAS No.: 1351631-92-9
M. Wt: 326.37
InChI Key: ZDUUJSZWKKOEKW-UHFFFAOYSA-N
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Description

2-((6-(1H-Pyrazol-1-yl)pyridazin-3-yl)thio)-1-(3-methoxyphenyl)ethanone is a chemical reagent designed for research applications. This compound features a hybrid heterocyclic structure, incorporating a pyrazole ring linked to a pyridazine core via a thioether bridge to an ethanone group. The 1H-pyrazol-1-yl substituent on a pyridazine ring is a recognized scaffold in medicinal chemistry, as seen in related research compounds . The structural motifs present in this molecule suggest potential for various research avenues. Pyrazole-containing structures are frequently investigated for their diverse biological activities. For instance, pyrazole-based molecules have been identified as inhibitors of lactate dehydrogenase (LDH) for potential use in antineoplastic therapies . Other 4-(1H-pyrazol-1-yl)benzenesulfonamide derivatives have demonstrated significant antileishmanial profiles in research settings, indicating the potential of the pyrazole unit in antiparasitic agent development . Researchers may find this compound valuable as a building block for synthesizing more complex molecules or as a reference standard. The presence of the methoxyphenyl group can influence the compound's electronic properties and lipophilicity, which are critical parameters in drug discovery. This product is intended for use by qualified researchers in a controlled laboratory environment. Please note: This product is for research use only and is not intended for diagnostic or therapeutic applications. It is not for human or veterinary use.

Properties

IUPAC Name

1-(3-methoxyphenyl)-2-(6-pyrazol-1-ylpyridazin-3-yl)sulfanylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N4O2S/c1-22-13-5-2-4-12(10-13)14(21)11-23-16-7-6-15(18-19-16)20-9-3-8-17-20/h2-10H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDUUJSZWKKOEKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)CSC2=NN=C(C=C2)N3C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)thio)-1-(3-methoxyphenyl)ethanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrazolyl Group: This step involves the reaction of hydrazine with an appropriate diketone to form the pyrazole ring.

    Formation of the Pyridazinyl Group: The pyrazole derivative is then reacted with a suitable nitrile to form the pyridazine ring.

    Thioether Formation: The pyridazinyl compound is then reacted with a thiol to introduce the thioether linkage.

    Final Coupling: The thioether compound is finally coupled with 3-methoxybenzoyl chloride to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)thio)-1-(3-methoxyphenyl)ethanone can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity : Recent studies have indicated that compounds similar to 2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)thio)-1-(3-methoxyphenyl)ethanone exhibit anticancer properties. The structural features of these compounds allow them to interact with various cellular pathways involved in tumor growth and proliferation. For instance, derivatives of pyridazine have been shown to inhibit specific kinases that are crucial for cancer cell survival .

Antimicrobial Properties : The compound's thioether functionality may contribute to its antimicrobial activity. Research has demonstrated that thiazole and pyridazine derivatives can inhibit bacterial growth by disrupting cellular processes . This suggests potential applications in developing new antibiotics or antifungal agents.

Neurological Applications

Anticonvulsant Effects : Compounds containing similar structural motifs have been tested for anticonvulsant activity. For example, certain pyrazole derivatives have shown efficacy in models of epilepsy by modulating neurotransmitter systems . The presence of the methoxy group may enhance the lipophilicity of the compound, facilitating better blood-brain barrier penetration.

Agricultural Chemistry

Plant Growth Regulators : There is emerging evidence that compounds like this compound may act as plant growth regulators. The interactions with plant hormones or signaling pathways could stimulate growth or enhance resistance to pests and diseases . This potential application could lead to advancements in sustainable agriculture practices.

Synthesis and Mechanism of Action

The synthesis of this compound typically involves reactions between various precursors under controlled conditions, often utilizing bases such as potassium hydroxide in solvents like ethanol or benzene . The mechanism of action may involve binding to specific enzymes or receptors, modulating their activity and leading to the desired biological effects, such as antibacterial or anticancer activities.

Case Studies and Research Findings

StudyFocusFindings
Siddiqui et al. (2020)Anticonvulsant ActivityIdentified structural analogs with significant anticonvulsant properties; suggested that modifications to the phenyl group enhance activity .
Łączkowski et al. (2022)Antimicrobial ActivityReported on thiazole derivatives showing promising antibacterial effects; structural analysis indicated importance of electron-withdrawing groups for activity .
Recent Pharmacological StudiesCancer ResearchCompounds similar to this compound demonstrated inhibition of tumor growth in vitro .

Mechanism of Action

The mechanism of action of 2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)thio)-1-(3-methoxyphenyl)ethanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)thio)-1-phenylethanone
  • 2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)thio)-1-(4-methoxyphenyl)ethanone

Uniqueness

Compared to similar compounds, 2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)thio)-1-(3-methoxyphenyl)ethanone is unique due to the presence of the methoxy group on the phenyl ring. This structural feature can influence its chemical reactivity and biological activity, making it a distinct compound of interest in various research fields.

Biological Activity

The compound 2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)thio)-1-(3-methoxyphenyl)ethanone is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. The unique structural features, including the pyrazole and pyridazine rings, suggest a diverse range of pharmacological applications, particularly in the fields of oncology and anti-inflammatory therapies.

Chemical Structure and Properties

This compound can be characterized by its molecular formula C13H12N6O2SC_{13}H_{12}N_6O_2S and a molecular weight of approximately 316.34 g/mol. The structure includes a thioether linkage, which enhances its flexibility and potential interactions with biological targets.

PropertyValue
Molecular FormulaC13H12N6O2SC_{13}H_{12}N_6O_2S
Molecular Weight316.34 g/mol
CAS Number1351643-05-4

The biological activity of this compound is believed to stem from its ability to interact with various molecular targets, such as enzymes and receptors. The thioether linkage allows for conformational flexibility, enabling the compound to fit into different binding sites. This property is crucial for modulating protein activity, which can lead to therapeutic effects.

Interaction with Biological Targets

Research indicates that compounds with similar structural motifs exhibit significant inhibitory activity against key enzymes involved in cancer progression, such as BRAF(V600E), EGFR, and Aurora-A kinase . The presence of the pyrazole moiety is particularly noteworthy for its role in enhancing anti-cancer properties through interactions that disrupt cellular signaling pathways.

Antitumor Activity

Studies have shown that pyrazole derivatives exhibit promising antitumor activities. For instance, certain derivatives have been reported to inhibit cell proliferation in various cancer cell lines, demonstrating IC50 values comparable to established chemotherapeutic agents like doxorubicin .

Anti-inflammatory Effects

The compound also exhibits anti-inflammatory properties. It has been suggested that compounds containing a methoxyphenyl group can reduce inflammation by inhibiting pro-inflammatory cytokines and mediators . This makes it a candidate for treating inflammatory diseases.

Antimicrobial Properties

Preliminary studies indicate antimicrobial activity against several bacterial strains. The thioether functionality may play a role in disrupting bacterial cell membranes or inhibiting essential bacterial enzymes.

Case Studies

  • Antitumor Efficacy : In vitro studies on cancer cell lines (e.g., A431 and Jurkat) demonstrated that derivatives of this compound led to significant cytotoxicity, with IC50 values lower than those of traditional chemotherapeutics .
  • Anti-inflammatory Activity : A study involving animal models showed that administration of this compound resulted in decreased levels of inflammatory markers (e.g., TNF-alpha, IL-6) following induced inflammation .
  • Antimicrobial Testing : The compound's efficacy against Gram-positive and Gram-negative bacteria was evaluated using standard disk diffusion methods, showing significant zones of inhibition compared to controls.

Q & A

Q. What are the standard synthetic routes for preparing 2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)thio)-1-(3-methoxyphenyl)ethanone?

  • Methodological Answer : The synthesis typically involves multi-step reactions. For example:

Thioether Formation : Reacting 6-(1H-pyrazol-1-yl)pyridazine-3-thiol with a bromoethanone derivative (e.g., 1-(3-methoxyphenyl)-2-bromoethanone) under basic conditions (e.g., K₂CO₃ in DMF) to form the thioether linkage .

Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) isolates the product.
Key parameters include solvent polarity, temperature control (40–60°C), and inert atmosphere (N₂) to prevent oxidation of the thiol group .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H/¹³C NMR confirms the presence of the pyridazine ring (δ 8.5–9.5 ppm for aromatic protons), pyrazole NH (δ 12–13 ppm), and methoxy group (δ 3.8–4.0 ppm) .
  • Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns.
  • X-ray Crystallography : Resolves 3D structure and intermolecular interactions (e.g., hydrogen bonding) using software like SHELXL .

Q. What preliminary biological assays are recommended for evaluating its pharmacological potential?

  • Methodological Answer :
  • In vitro Cytotoxicity : MTT/MTS assays against cancer cell lines (e.g., HeLa, MCF-7) to determine IC₅₀ values .
  • Enzyme Inhibition : Screen against kinases or inflammatory targets (e.g., COX-2) using fluorescence-based assays .
  • Solubility/Stability : HPLC-based kinetic studies in PBS (pH 7.4) to assess hydrolytic stability of the thioether bond .

Advanced Research Questions

Q. How can computational modeling optimize the compound’s binding affinity for a target protein?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to predict binding modes with targets (e.g., EGFR kinase). Focus on pyridazine-thioether interactions with hydrophobic pockets .
  • MD Simulations : Run 100-ns simulations (AMBER/CHARMM) to analyze stability of ligand-protein complexes. Monitor RMSD and hydrogen-bond occupancy .
  • QSAR Modeling : Corporate substituent effects (e.g., methoxy vs. nitro groups) to refine activity predictions .

Q. What strategies mitigate contradictions in reactivity data during derivatization?

  • Methodological Answer :
  • Controlled Oxidation : Use mCPBA (meta-chloroperbenzoic acid) at 0°C to selectively oxidize the thioether to sulfoxide without over-oxidation to sulfone .
  • Competitive Reaction Monitoring : Employ in situ IR or LC-MS to track intermediates during nucleophilic substitutions (e.g., replacing pyrazole with triazole) .
  • Statistical DoE : Apply Design of Experiments (e.g., Box-Behnken) to optimize reaction variables (temperature, catalyst loading) .

Q. How does the thioether moiety influence the compound’s pharmacokinetic profile?

  • Methodological Answer :
  • Metabolic Stability : Incubate with liver microsomes (human/rat) and quantify metabolites via LC-MS/MS. Thioethers often undergo CYP450-mediated oxidation to sulfoxides .
  • Plasma Protein Binding : Use equilibrium dialysis to measure unbound fraction. Thioethers may exhibit moderate binding (60–80%) due to lipophilicity .
  • Permeability Assays : Caco-2 monolayer studies predict intestinal absorption. LogP adjustments (e.g., adding polar groups) enhance bioavailability .

Experimental Design & Data Analysis

Q. What crystallographic parameters are critical for resolving its solid-state structure?

  • Methodological Answer :
  • Data Collection : Use Mo Kα radiation (λ = 0.71073 Å) at 100 K to minimize thermal motion. Aim for completeness > 99% and Rint < 0.05 .
  • Refinement : SHELXL-2018 for anisotropic displacement parameters. Validate with CheckCIF to flag outliers (e.g., ADP mismatches) .
  • Hirshfeld Analysis : CrystalExplorer maps intermolecular contacts (e.g., C–H···π interactions between pyridazine and methoxyphenyl groups) .

Q. How to address discrepancies in biological activity across cell lines?

  • Methodological Answer :
  • Dose-Response Repetition : Test 3–4 biological replicates to confirm IC₅₀ consistency.
  • Target Profiling : Use kinome-wide screens (e.g., KINOMEscan) to identify off-target effects .
  • Metabolomic Profiling : LC-MS-based untargeted metabolomics to trace cell-specific metabolic perturbations .

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